5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole
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Overview
Description
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is a heterocyclic compound that features a unique structure combining a triazole and thiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Mechanism of Action
Target of Action
The primary target of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is Shikimate dehydrogenase . This enzyme plays a crucial role in the biosynthesis of the chorismate end product, making it a promising therapeutic target . Additionally, this compound has shown inhibitory activity against the urease enzyme .
Mode of Action
The compound interacts with its targets by inhibiting their activity. For instance, it inhibits Shikimate dehydrogenase, thereby disrupting the biosynthesis of chorismate . Similarly, it exhibits inhibitory activity against the urease enzyme, with IC50 values ranging from 0.87 ± 0.09 to 8.32 ± 1.21 μM .
Biochemical Pathways
By inhibiting Shikimate dehydrogenase, the compound disrupts the shikimate pathway, which leads to the biosynthesis of chorismate . Chorismate is a precursor for the synthesis of aromatic amino acids and other aromatic compounds. Therefore, the inhibition of this pathway can have significant downstream effects .
Result of Action
The inhibition of Shikimate dehydrogenase and the urease enzyme by this compound can lead to significant molecular and cellular effects. For instance, the disruption of the shikimate pathway can affect the synthesis of aromatic compounds . Moreover, the inhibition of the urease enzyme can impact the hydrolysis of urea .
Biochemical Analysis
Biochemical Properties
It is known that thiazole derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .
Cellular Effects
Thiazole derivatives have been reported to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Thiazole derivatives are known to have varying effects over time, including changes in stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
Thiazole derivatives are known to have varying effects at different dosages, including threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
Thiazole derivatives are known to be involved in various metabolic pathways, interacting with enzymes and cofactors, and affecting metabolic flux or metabolite levels .
Transport and Distribution
Thiazole derivatives are known to interact with transporters and binding proteins, and can have effects on localization or accumulation .
Subcellular Localization
Thiazole derivatives can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole typically involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This method is efficient and straightforward, yielding the desired compound with high purity.
Industrial Production Methods
For industrial production, the synthesis can be scaled up using similar reaction conditions. The process involves the use of commercially available starting materials and standard organic synthesis techniques, ensuring cost-effectiveness and reproducibility .
Chemical Reactions Analysis
Types of Reactions
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the triazole and thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the heterocyclic rings .
Scientific Research Applications
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Shares a similar triazole-thiazole structure but with different biological activities.
1,2,4-Triazolo[1,5-a]pyrimidine: Another heterocyclic compound with a triazole ring, known for its diverse pharmacological properties.
Uniqueness
5-(1-Methoxyethyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazole is unique due to its specific substitution pattern and the presence of both triazole and thiazole rings. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
5-(1-methoxyethyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS/c1-5-7(6(2)12-3)13-8-9-4-10-11(5)8/h4,6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APPZPUCZPATJIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NN12)C(C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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